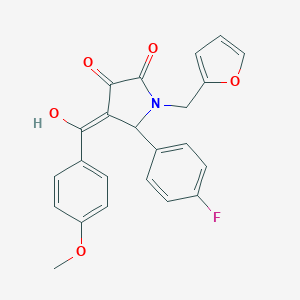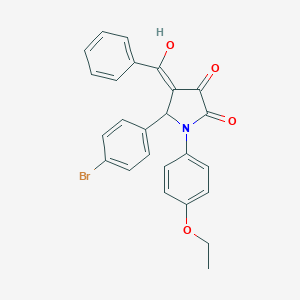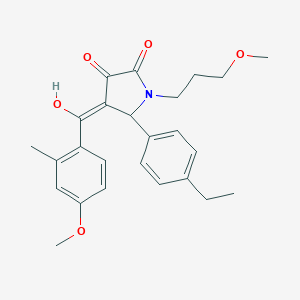![molecular formula C16H15Cl2N5S B266921 N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B266921.png)
N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is one of the most commonly prescribed medications for the treatment of pain, inflammation, and fever.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are responsible for causing pain, inflammation, and fever. By inhibiting the activity of COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
Diclofenac has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the migration of leukocytes to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages for laboratory experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, it also has some limitations. It is not suitable for all types of experiments, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Diclofenac. One area of research is the development of new formulations of Diclofenac that can improve its efficacy and reduce its side effects. Another area of research is the investigation of Diclofenac's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of Diclofenac and its mechanism of action.
Synthesemethoden
Diclofenac is synthesized by the reaction of 2,3-dichlorobenzyl chloride with 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure Diclofenac.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its various pharmacological effects. It has been found to be effective in the treatment of pain, inflammation, and fever. It has also been shown to have anti-tumor and anti-cancer properties. Diclofenac has been used in various scientific studies to investigate its potential as a therapeutic agent for various diseases.
Eigenschaften
Molekularformel |
C16H15Cl2N5S |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
N-[(2,3-dichlorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C16H15Cl2N5S/c17-14-8-4-5-12(15(14)18)11-19-9-10-24-16-20-21-22-23(16)13-6-2-1-3-7-13/h1-8,19H,9-11H2 |
InChI-Schlüssel |
NRORYZBGSFFAQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)


![N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B266847.png)


![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266856.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)